tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate
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Overview
Description
tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 7-methoxyisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate typically involves the reaction of 7-methoxyisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 7-methoxyisoquinoline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 7-hydroxyisoquinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate
- tert-Butyl (7-methoxyquinolin-3-yl)carbamate
Uniqueness
tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-(7-methoxyisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-13-8-10-5-6-12(19-4)7-11(10)9-16-13/h5-9H,1-4H3,(H,16,17,18) |
InChI Key |
AHQUSRXOCHHSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)OC |
Origin of Product |
United States |
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